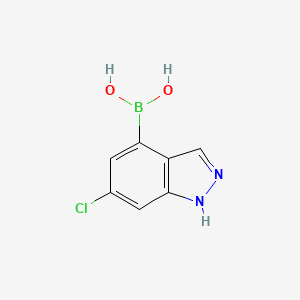

6-Chloro-1H-indazole-4-boronic acid

Description

Properties

IUPAC Name |

(6-chloro-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHIOJCHLQACKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1C=NN2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262538 | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-04-5 | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategies

The Suzuki-Miyaura coupling remains the cornerstone for introducing boronic acid groups into aromatic systems. For 6-chloro-1H-indazole-4-boronic acid, this typically involves reacting a halogenated indazole precursor (e.g., 4-bromo-6-chloro-1H-indazole) with bis(pinacolato)diboron under palladium catalysis. Key variables include:

-

Catalyst selection : Pd(PPh₃)₄ and Bedford catalyst (PdCl₂(PCy₃)₂) demonstrate divergent efficiencies. In comparative studies, Bedford catalyst achieved 95% yield for analogous indazole systems under microwave irradiation (150°C, 30 min), while Pd(PPh₃)₄ yielded 63–68% under conventional heating.

-

Solvent systems : Biphasic 1,2-dimethoxyethane (DME)/water mixtures enhance solubility of polar intermediates, whereas dioxane/water systems favor sterically hindered substrates.

Synthetic Routes to this compound

Direct Borylation of Chlorinated Indazole Precursors

A two-step sequence is often employed:

-

Halogenation : Electrophilic chlorination at position 6 using N-chlorosuccinimide (NCS) in acetic acid at 60°C (82% yield reported for analogous substrates).

-

Miyaura Borylation : Treatment of 4-bromo-6-chloro-1H-indazole with bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 100°C for 12 h.

Critical parameters :

-

Excess diboron reagent (≥2.2 equiv) suppresses protodeboronation side reactions.

-

Microwave irradiation (150°C, 0.5 h) reduces reaction time but requires precise temperature control to prevent decomposition.

Optimization of Reaction Conditions

Base and Solvent Effects

Comparative data from indazole-4-boronic acid syntheses reveal:

| Base | Solvent System | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Na₂CO₃ | DME/H₂O (3:1) | 90°C | 68 | |

| K₂CO₃ | Toluene/EtOH/H₂O | 140°C | 52 | |

| Cs₂CO₃ | THF/H₂O | 160°C | N/A |

Sodium carbonate in DME/water consistently outperforms potassium alternatives due to improved phase transfer characteristics.

Challenges in Purification and Stability

Degradation Pathways

This compound is prone to:

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% formic acid) achieves >98% purity, while silica gel chromatography (CHCl₃/MeOH 9:1) yields recoveries of 70–85%.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-indazole-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., DMF, THF).

Protodeboronation: Common reagents include acids (e.g., hydrochloric acid) and protic solvents (e.g., methanol).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: The corresponding indazole derivative without the boronic acid group.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1H-indazole-4-boronic acid is utilized in the synthesis of pharmaceutical compounds, particularly those targeting cancer and microbial infections. Its boronic acid functionality allows it to participate in the Suzuki–Miyaura coupling reaction , which is essential for forming carbon-carbon bonds in complex organic molecules.

Case Studies:

- Anticancer Agents: Research has shown that derivatives of indazole can exhibit anticancer properties. The incorporation of the 6-chloro substituent may enhance the binding affinity to biological targets, improving therapeutic efficacy.

- Antimicrobial Activity: Studies are ongoing to explore its potential against various pathogens, leveraging its ability to modify existing drug frameworks.

Materials Science

In materials science, this compound serves as a building block for advanced materials, including polymers and electronic devices.

Applications:

- Polymer Synthesis: It is used to create functionalized polymers that exhibit unique properties suitable for electronic applications.

- Nanomaterials: The compound can be involved in synthesizing nanostructures with specific electronic or optical properties.

Biological Research

The compound plays a role in biological research as a precursor for synthesizing biologically active molecules. Its ability to form complexes with proteins or nucleic acids is being investigated to understand its potential therapeutic roles.

Research Directions:

- Target Interaction Studies: Ongoing studies focus on how this compound interacts with specific molecular targets within biological systems.

- Mechanistic Insights: Understanding the pathways through which this compound exerts its effects could lead to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-indazole-4-boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized using this compound .

Comparison with Similar Compounds

6-Bromo-4-fluoro-1H-indazole (CAS N/A)

- Structure : Bromine (position 6) and fluorine (position 4).

- Properties : Higher molecular weight (227.02 g/mol) compared to 6-chloro-4-boronic acid (estimated ~186.39 g/mol). The electron-withdrawing fluorine may reduce reactivity in cross-coupling compared to boronic acid.

- Applications : Used in drug discovery libraries () .

6-Chloro-1H-indazole-4-carboxylic Acid Methyl Ester (CAS 885519-72-2)

- Structure : Chlorine (position 6) and methyl ester (position 4).

- Properties : Molecular weight 210.62 g/mol; ester group offers stability but limits cross-coupling utility. Purity ≥98% (HPLC) () .

- Applications : Intermediate for further functionalization, e.g., hydrolysis to carboxylic acid () .

Positional Isomers

4-Chloro-1H-indazole-6-carboxylic Acid (CAS 885523-25-1)

- Structure : Chlorine (position 4) and carboxylic acid (position 6).

- Purity ≥95% () .

- Applications : Pharmaceutical intermediate, highlighting the significance of substituent positioning .

Boronic Acid Derivatives

7-Indazoleboronic Acid Pinacol Ester (CAS 885518-50-3)

6-Chloro-4-methoxy-1H-indazole (CAS 885519-62-0)

- Structure : Methoxy (position 4) instead of boronic acid.

- Properties : Molecular weight 182.61 g/mol; methoxy group increases lipophilicity but eliminates cross-coupling capability () .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|

| 6-Chloro-1H-indazole-4-boronic acid* | C7H5BClN2O2 | ~186.39 | N/A | N/A |

| 6-Bromo-4-fluoro-1H-indazole | C7H4BrFN2 | 227.02 | N/A | ≥98% |

| 6-Chloro-1H-indazole-4-carboxylic acid methyl ester | C9H7ClN2O2 | 210.62 | 885519-72-2 | ≥98% (HPLC) |

| 4-Chloro-1H-indazole-6-carboxylic acid | C8H5ClN2O2 | 196.59 | 885523-25-1 | ≥95% |

| 7-Indazoleboronic acid pinacol ester | C13H17BN2O2 | 260.10 | 885518-50-3 | N/A |

*Estimated based on analogs.

Biological Activity

6-Chloro-1H-indazole-4-boronic acid is a boronic acid derivative characterized by its unique indazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 196.4 g/mol, features a chlorine atom at the 6-position of the indazole ring, enhancing its reactivity and biological profile.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with various biological molecules, such as proteins and nucleic acids. The boronic acid functionality enables it to interact with diols and other nucleophiles, facilitating biochemical reactions crucial for therapeutic applications.

Interaction with Enzymes

Research indicates that the indazole scaffold can modulate enzyme activity, particularly in pathways related to cancer and inflammation. For instance, compounds derived from indazole structures have been shown to inhibit specific kinases involved in tumor proliferation . The introduction of the chloro substituent is believed to influence binding affinity and metabolic stability, potentially leading to enhanced efficacy in drug candidates.

Antitumor Activity

Several studies have highlighted the antitumor potential of indazole derivatives, including this compound. For example:

- PLK4 Inhibition : A series of indazole derivatives demonstrated significant inhibitory effects on Polo-like kinase 4 (PLK4), a target for cancer therapy. Compounds similar to this compound showed IC50 values in the nanomolar range against PLK4, indicating strong antitumor activity .

- Pim Kinase Inhibition : Indazole derivatives have also been explored as inhibitors of pan-Pim kinases, which are implicated in various malignancies. Specific derivatives exhibited potent inhibition with IC50 values as low as 0.03 nM .

Other Pharmacological Activities

Beyond antitumor effects, indazole-containing compounds are associated with several pharmacological activities:

- Anti-inflammatory : Some derivatives have shown promise as anti-inflammatory agents by modulating pathways involved in inflammation .

- Antiviral : The potential antiviral properties of indazoles are under investigation, with preliminary findings suggesting activity against viral infections .

Table 1: Summary of Biological Activities

| Activity Type | Example Compound | Target/Mechanism | IC50 Value |

|---|---|---|---|

| Antitumor | CFI-400945 | PLK4 | Nanomolar range |

| Kinase Inhibition | Compound 82a | Pan-Pim Kinases | 0.03 nM |

| Anti-inflammatory | Various Indazoles | Inflammatory Pathways | Variable |

| Antiviral | Not specified | Viral Targets | Preliminary findings |

Research Findings

- Synthesis and Evaluation : Recent studies have focused on synthesizing new indazole derivatives, assessing their biological activities through various assays. The structure-activity relationship (SAR) studies indicate that modifications at the chlorine position significantly affect potency and selectivity against targets like PLK4 and Pim kinases .

- Computational Studies : Density functional theory (DFT) calculations have been employed to understand the energy barriers associated with C-H activation in indazoles, providing insights into their reactivity and selectivity in biochemical pathways .

- Emerging Therapeutics : The ongoing research into the interactions of this compound with biological targets is promising for developing new therapeutic agents aimed at cancer and other diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-1H-indazole-4-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of arylboronic acids like this compound typically employs Miyaura borylation, where halogenated precursors react with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. Key variables include:

- Catalysts : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos (optimizes coupling efficiency).

- Solvents : Tetrahydrofuran (THF) or dioxane, which stabilize intermediates.

- Temperature : 80–100°C to balance reaction rate and decomposition risks.

- Base : Potassium acetate (KOAc) or Cs₂CO₃ to neutralize HX byproducts.

A comparative study of structurally similar indazole boronic acids (e.g., 5-Methyl-1H-indazole-6-boronic acid) showed yields of 65–85% under these conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions and boronic acid integrity. For example, the boronic acid proton (B-OH) appears as a broad peak at δ 7–9 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm .

- LC-MS : Validates molecular ion peaks ([M+H]⁺) and detects impurities.

- FTIR : Identifies B-O stretching (1340–1310 cm⁻¹) and B-OH bending (3200–3600 cm⁻¹) .

- HPLC Purity Analysis : Reverse-phase C18 columns with acetonitrile/water gradients ensure >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Sealed refrigeration (2–8°C) under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis of the boronic acid group .

- Handling : Use gloves and PPE in fume hoods; boronic acids may hydrolyze to boronates in humid conditions, altering reactivity .

- Stability Tests : Monitor via TLC or HPLC over 72 hours under ambient conditions to assess degradation (e.g., loss of B-OH functionality) .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates?

- Methodological Answer : This compound serves as a key building block in coupling reactions to introduce the indazole moiety into drug candidates. Example protocol:

- Reagents : Partner with aryl/heteroaryl halides (e.g., 4-bromophenyl derivatives).

- Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv.), DME/H₂O (3:1), 90°C, 12 hours.

- Yield Optimization : Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields (75–90%) .

- Challenge : Competitive protodeboronation under acidic conditions requires pH control (neutral to slightly basic) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:

- Structural Analogues : Minor substituent changes (e.g., chloro vs. methyl groups) alter binding affinity. For example, 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid inhibits kinase X at IC₅₀ = 50 nM, while the boronic acid derivative may exhibit off-target effects .

- Assay Conditions : Varying pH or co-solvents (DMSO vs. ethanol) affect boronic acid hydration and target interactions. Standardize assays to 1% DMSO and pH 7.4 .

- Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics and enzymatic assays for functional inhibition) .

Q. How does the boronic acid moiety influence the compound's interactions with biomolecular targets?

- Methodological Answer : The boronic acid group enables reversible covalent interactions with diols (e.g., serine residues in enzymes) or anions (e.g., phosphate groups), enhancing target engagement. Key applications include:

- Proteasome Inhibition : Forms tetrahedral adducts with Thr1-OH in the 20S proteasome, mimicking peptide boronate inhibitors (e.g., bortezomib) .

- Saccharide Sensing : Binds vicinal diols in glucose or ATP, useful in biosensor development .

- Structural Analysis : X-ray crystallography of boronic acid-enzyme complexes reveals binding modes (e.g., PDB ID: 3R9X) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.